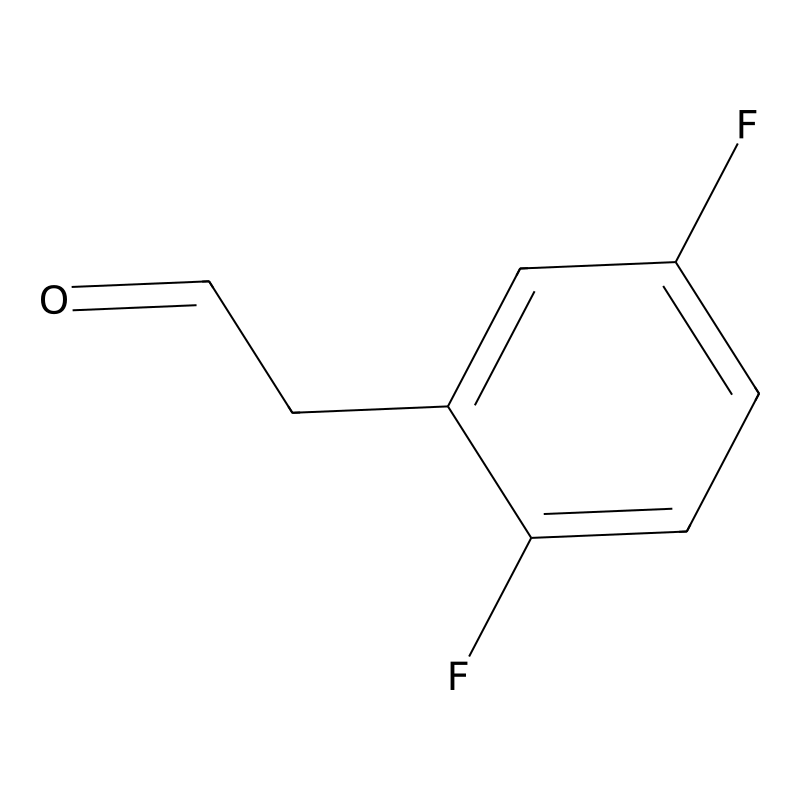

2-(2,5-Difluorophenyl)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2,5-Difluorophenyl)acetaldehyde is an organic compound characterized by its aldehyde functional group attached to a phenyl ring that contains two fluorine substituents at the 2 and 5 positions. Its molecular formula is C9H8F2O, and it has a molecular weight of approximately 188.16 g/mol. The compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

As with any new compound, it is advisable to handle 2-(2,5-Difluorophenyl)acetaldehyde with caution due to lack of specific safety data. Here are some general safety considerations for similar aromatic aldehydes:

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(2,5-difluorophenyl)acetic acid. This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide .

- Reduction: The aldehyde can also be reduced to the corresponding alcohol, 2-(2,5-difluorophenyl)ethanol, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, leading to the formation of imines or other derivatives.

The synthesis of 2-(2,5-Difluorophenyl)acetaldehyde can be achieved through several methods:

- Starting Material Approach: One common method involves the reaction of 2,5-difluorobenzene with acetaldehyde in the presence of a suitable catalyst. This method typically requires careful control of reaction conditions to ensure high selectivity and yield.

- Functional Group Transformation: Another approach includes starting from 2-(2,5-difluorophenyl)acetic acid and performing a decarboxylation reaction under acidic or thermal conditions to yield the desired aldehyde.

- Fluorination Techniques: Given the presence of fluorine atoms in its structure, fluorination techniques may also be employed during synthesis to introduce the difluorophenyl group selectively .

Due to its unique structural characteristics, 2-(2,5-Difluorophenyl)acetaldehyde has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors associated with diseases.

- Agrochemicals: The compound could also find applications in developing herbicides or pesticides due to its potential biological activity.

- Material Science: Its unique chemical properties may be exploited in creating novel materials with specific functionalities.

Several compounds share structural similarities with 2-(2,5-Difluorophenyl)acetaldehyde. These include:

- 2-(4-Fluorophenyl)acetaldehyde

- 3-(3-Fluorophenyl)propionaldehyde

- 4-(Trifluoromethyl)benzaldehyde

Comparison TableCompound Name Structural Features Unique Properties 2-(2,5-Difluorophenyl)acetaldehyde Two fluorine atoms on phenyl ring Potential anti-cancer activity 2-(4-Fluorophenyl)acetaldehyde One fluorine atom on phenyl ring Similar reactivity but different selectivity 3-(3-Fluorophenyl)propionaldehyde Fluorine atom on different position May exhibit different biological properties 4-(Trifluoromethyl)benzaldehyde Three fluorine atoms on benzene Stronger electron-withdrawing effects

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(2,5-Difluorophenyl)acetaldehyde | Two fluorine atoms on phenyl ring | Potential anti-cancer activity |

| 2-(4-Fluorophenyl)acetaldehyde | One fluorine atom on phenyl ring | Similar reactivity but different selectivity |

| 3-(3-Fluorophenyl)propionaldehyde | Fluorine atom on different position | May exhibit different biological properties |

| 4-(Trifluoromethyl)benzaldehyde | Three fluorine atoms on benzene | Stronger electron-withdrawing effects |

The uniqueness of 2-(2,5-Difluorophenyl)acetaldehyde lies in its specific arrangement of fluorine substituents and its potential applications in medicinal chemistry compared to other similar compounds. Further research could reveal more about its distinctive properties and capabilities.